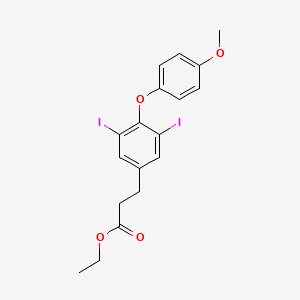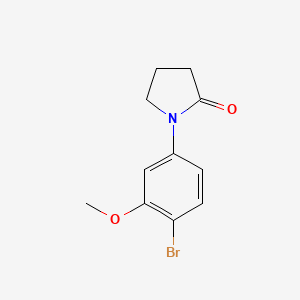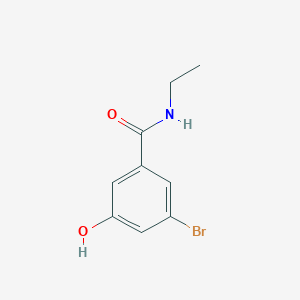
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a methoxy group, and a phenoxy group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzene ring followed by the introduction of the methoxy and phenoxy groups. The final step involves esterification to form the ethyl ester derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-3,5-diiodo-4-(4’-methoxyphenoxy)benzoate (DIME): A hormonally inactive analog of thyroid hormones with antitumor activity.
1-[3,5-diiodo-4-(4’-methoxyphenoxy)-phenyl]-ethanone (DIPE): A non-hydrolyzable analog of DIME with similar biological effects.
Uniqueness
3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its combination of iodine atoms, methoxy, and phenoxy groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H18I2O4 |
|---|---|
Molekulargewicht |
552.1 g/mol |
IUPAC-Name |
ethyl 3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate |
InChI |
InChI=1S/C18H18I2O4/c1-3-23-17(21)9-4-12-10-15(19)18(16(20)11-12)24-14-7-5-13(22-2)6-8-14/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
ABHQEQPZUBPSHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)






